

N,1-dibenzylpyrrolidin-3-amine molecular weight and formula

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Compound of Interest

Compound Name: N,1-dibenzylpyrrolidin-3-amine

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In-Depth Technical Guide: N,1-dibenzylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,1-dibenzylpyrrolidin-3-amine is a disubstituted pyrrolidine derivative. The pyrrolidine ring, a five-membered nitrogen-containing saturated heterocycle, is a cornerstone scaffold in medicinal chemistry. Its non-planar, three-dimensional structure allows for a precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This structural motif is present in a wide array of natural products, pharmaceuticals, and key biological molecules, including the amino acids proline and hydroxyproline. While the broader class of pyrrolidine derivatives has been extensively studied and incorporated into numerous drugs, specific research and detailed experimental data on **N,1-dibenzylpyrrolidin-3-amine** are limited in publicly available literature. This guide provides a summary of its known properties and outlines a plausible synthetic approach and general context for its relevance in drug discovery.

Physicochemical Properties

The fundamental molecular properties of **N,1-dibenzylpyrrolidin-3-amine** have been determined, providing a baseline for its characterization and potential application in further



research.

Property	Value	Source
Molecular Formula	C18H22N2	[1]
Molecular Weight	266.38 g/mol	[1]
CAS Number	108963-20-8	[1]
Synonyms	N,1-Dibenzyl-3- pyrrolidinamine, N-Benzyl-3- (benzylamino)pyrrolidine, N,1- Bis(phenylmethyl)-3- pyrrolidinamine	[1]

Synthesis and Experimental Protocols

While specific, peer-reviewed experimental protocols for the synthesis of **N,1- dibenzylpyrrolidin-3-amine** are not readily available in the literature, a plausible and common method for its preparation is through reductive amination. This widely used reaction in medicinal chemistry involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Plausible Synthetic Route: Reductive Amination

A likely pathway for the synthesis of **N,1-dibenzylpyrrolidin-3-amine** is the reductive amination of **1-benzylpyrrolidin-3-one** with benzylamine.

Reaction Scheme:

1-benzylpyrrolidin-3-one + Benzylamine → [Imine Intermediate] --(Reducing Agent)--> **N,1- dibenzylpyrrolidin-3-amine**

Generalized Experimental Protocol

• Step 1: Imine Formation: To a solution of 1-benzylpyrrolidin-3-one in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane), an equimolar amount of benzylamine is added. The reaction mixture may be stirred at room temperature to facilitate the formation of





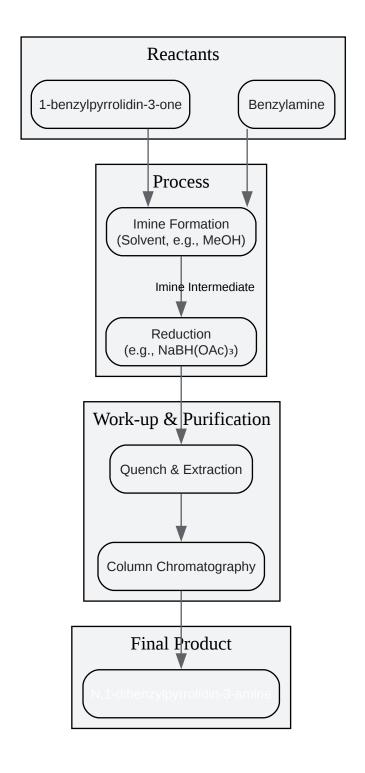


the imine intermediate. The removal of water, for example by using molecular sieves, can drive the reaction towards the imine.

- Step 2: Reduction: A reducing agent is then added to the reaction mixture. A mild reducing agent such as sodium borohydride (NaBH₄) or a more selective agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is typically used to reduce the imine to the secondary amine.
- Step 3: Work-up and Purification: After the reaction is complete, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified, typically by column chromatography, to yield the final **N,1-dibenzylpyrrolidin-3-amine**.

Below is a conceptual workflow for this synthetic approach.





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Caption: Plausible synthetic workflow for **N,1-dibenzylpyrrolidin-3-amine** via reductive amination.

Biological Activity and Signaling Pathways



There is currently a notable lack of published data on the specific biological activity and pharmacological profile of **N,1-dibenzylpyrrolidin-3-amine**. Consequently, there are no described signaling pathways associated with this particular molecule.

However, the broader family of substituted 3-aminopyrrolidines has been investigated for various therapeutic applications. For instance, certain derivatives have been explored as potential antibacterial agents. The structural features of **N,1-dibenzylpyrrolidin-3-amine**, specifically the presence of two benzyl groups, suggest it could be investigated for interactions with targets that have hydrophobic binding pockets. The pyrrolidine scaffold itself is a key component in a multitude of drugs targeting the central nervous system, among other areas.

Future research could focus on screening **N,1-dibenzylpyrrolidin-3-amine** against a variety of biological targets to elucidate its potential therapeutic value. Based on the activities of analogous compounds, areas of interest could include CNS disorders and infectious diseases.

Conclusion

N,1-dibenzylpyrrolidin-3-amine is a compound with a well-defined chemical structure but limited publicly available data regarding its synthesis, characterization, and biological function. The pyrrolidine core suggests its potential as a scaffold in drug discovery. The information and generalized synthetic protocol provided in this guide are intended to serve as a foundation for researchers and scientists interested in exploring the properties and potential applications of this and related molecules. Further experimental investigation is necessary to fully characterize its physicochemical properties and to determine its pharmacological profile.

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References

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